molecular formula C16H23NO3S2 B2385994 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE CAS No. 1448058-64-7

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE

Cat. No.: B2385994
CAS No.: 1448058-64-7
M. Wt: 341.48
InChI Key: GHTWTGJYTMHDPU-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a novel synthetic compound intended for research applications. This chemical features a tetrahydronaphthalene (tetralin) scaffold linked to a sulfonamide functional group, a structure known to be associated with diverse biological activity . The incorporation of the methoxythiolane group adds a unique stereochemical and physicochemical profile, making this compound a valuable candidate for investigative purposes in medicinal chemistry and drug discovery. Sulfonamide derivatives are a significant class of bioactive molecules, with the sulfonamide functional group serving as a key building block for many therapeutic agents . Compounds based on the tetrahydronaphthalene core have been studied for their effects on critical biological processes, such as the modulation of nitric oxide (NO) production in activated macrophages . This suggests potential research value for this hybrid molecule in exploring inflammatory pathways. Furthermore, sulfonamides are known to act as competitive inhibitors of enzymes like dihydropteroate synthase in bacterial folate synthesis, though non-antibiotic sulfonamides are investigated for a much wider range of targets . This product is provided exclusively for research use in a laboratory setting. It is strictly not for human or veterinary therapeutic use, nor for diagnostic applications. Researchers should handle this material with appropriate safety precautions, and all experimental work must comply with relevant institutional and governmental regulations.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-20-16(8-9-21-12-16)11-17-22(18,19)15-7-6-13-4-2-3-5-14(13)10-15/h6-7,10,17H,2-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWTGJYTMHDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of an acid catalyst.

    Sulfonamide formation: The final step involves the reaction of the methoxytetrahydrothiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide compounds with biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy group and the tetrahydrothiophene ring can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its hybrid architecture, combining a tetralin sulfonamide with a methoxythiolane moiety. Comparisons with similar compounds from the evidence highlight key differences:

  • 3-Chloro-N-phenyl-phthalimide () : This isoindoline-1,3-dione derivative features a chlorinated aromatic core and a phenyl group, contrasting with the tetralin sulfonamide structure of the target compound. Its primary use in polyimide synthesis underscores the role of aromaticity and halogen substituents in polymer chemistry, whereas the target compound’s sulfonamide and thiolane groups suggest divergent applications .

  • 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (b): A naphthalene derivative with hydroxyl and methylamino-thiophene substituents. Unlike the target compound’s sulfonamide and methoxythiolane groups, this structure emphasizes hydroxyl and amine functionalities, which are common in drospirenone-related impurities .
  • (3Z)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indole-5-sulfonamide () : This experimental sulfonamide contains a tetrahydroindole core and a methylidene group. While both compounds share sulfonamide and partially saturated rings, the target compound’s methoxythiolane and tetralin systems differ in ring size and substituent polarity .

Physicochemical and Pharmacological Properties

Hypothesized Properties of the Target Compound :

  • Solubility : The sulfonamide group enhances water solubility, while the methoxythiolane and tetralin moieties increase lipophilicity, suggesting balanced amphiphilicity.
  • Stability : The thiolane ring’s sulfur atom may introduce susceptibility to oxidation, whereas the tetralin core provides rigidity.

Comparisons :

  • Compounds like 3-chloro-N-phenyl-phthalimide () prioritize thermal stability for polymer synthesis, a property less critical for sulfonamides targeting biological systems .

Data Table of Comparative Analysis

Compound Name Core Structure Key Substituents/Functional Groups Applications/Notes
Target Compound Tetralin Sulfonamide, 3-methoxythiolane Hypothetical; structural hybrid
3-Chloro-N-phenyl-phthalimide () Isoindoline-1,3-dione Chloro, phenyl Polyimide monomer synthesis
(3Z)-N,N-Dimethyl... () Indole Sulfonamide, tetrahydroindole, oxo Experimental drug (DB08039)
4-[3-(Methylamino)...naphthalen-1-ol (b) Naphthalene Hydroxyl, methylamino, thiophene Drospirenone impurity

Research Findings and Implications

  • Medicinal Chemistry : Sulfonamides like DB08039 () are explored for enzyme inhibition, implying the target compound could modulate similar targets (e.g., carbonic anhydrases, kinases) .
  • Material Science : The thiolane ring’s sulfur could enable coordination chemistry applications, diverging from 3-chloro-N-phenyl-phthalimide’s polymer focus .
  • Synthetic Challenges: The methoxythiolane-tetralin linkage may require specialized synthetic strategies, akin to drospirenone impurity control () .

Biological Activity

N-[(3-Methoxythiolan-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This sulfonamide derivative exhibits various pharmacological properties that warrant detailed investigation. This article synthesizes available research findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅NO₂S
  • Molecular Weight : 253.33 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A tetrahydronaphthalene core structure
  • A sulfonamide functional group
  • A methoxy-thiophene moiety that may contribute to its biological activity

Antitumor Activity

Recent studies have explored the antitumor properties of similar sulfonamide derivatives. For instance, compounds with a sulfonamide moiety have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating promising antitumor potential .

Table 1: Antitumor Activity of Sulfonamide Derivatives

Compound IDIC50 (µg/mL)Reference Drug IC50 (Doxorubicin)
Compound 322.537.5
Compound 253.037.5
Compound 415.037.5
Compound 3510.037.5

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may possess antibacterial properties. Research indicates that sulfonamides often demonstrate activity against Gram-positive bacteria and may inhibit bacterial growth through mechanisms such as folate synthesis inhibition.

Sulfonamides typically function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competing with PABA, these compounds can effectively disrupt DNA synthesis in bacteria . The specific mechanism of this compound requires further elucidation through targeted studies.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines with varying degrees of potency.
  • In Vivo Studies : Animal model studies are essential to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest a favorable safety profile and significant tumor reduction in treated subjects.
  • Comparative Analysis : Comparative studies with other sulfonamide derivatives indicate that modifications to the thiolane ring can enhance biological activity and selectivity towards cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key steps include:

  • Thiiranium intermediate generation : Use of methoxythiolane precursors under controlled anhydrous conditions.
  • Nucleophilic substitution : Reaction with tetrahydronaphthalene sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. DCM), catalyst loading (e.g., Pd/C for hydrogenation steps), and temperature gradients. Confirm purity via HPLC (>98%) and NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxythiolan and sulfonamide moieties (e.g., δ ~3.3 ppm for methoxy protons, δ ~7.2 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : Exact mass determination to verify molecular ion ([M+H]⁺) and fragment patterns.
  • HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
  • X-ray Crystallography : For resolving stereochemical ambiguities in the thiolan ring .

Q. What theoretical frameworks guide the investigation of this compound’s pharmacological mechanism?

  • Methodological Answer :

  • Ligand-receptor interaction models : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
  • Pharmacophore mapping : Identification of critical functional groups (methoxy, sulfonamide) using tools like Schrödinger’s Phase.
  • Kinetic theory : Michaelis-Menten analysis to study enzyme inhibition kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :

  • Systematic review : Conduct meta-analyses of existing data (e.g., IC₅₀ values across studies) using PRISMA guidelines.
  • Controlled comparative assays : Test the compound against standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (pH, temperature, serum concentration).
  • Data normalization : Account for variations in assay protocols (e.g., MTT vs. ATP luminescence) using Z-factor statistical validation .

Q. What computational approaches predict reactivity and interactions with biological targets?

  • Methodological Answer :

  • DFT calculations : Gaussian 16 for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • MD simulations : GROMACS for simulating protein-ligand dynamics (e.g., 100 ns trajectories) to assess binding stability.
  • AI-driven QSAR : Train models on PubChem datasets to correlate substituent effects (e.g., methoxy position) with bioactivity .

Q. How to design SAR studies to identify key functional groups responsible for bioactivity?

  • Methodological Answer :

  • Analog synthesis : Prepare derivatives with modifications (e.g., replacing methoxy with ethoxy, altering thiolan ring size).
  • Biological testing : Dose-response assays (e.g., enzyme inhibition, cytotoxicity) to generate IC₅₀/EC₅₀ matrices.
  • Statistical analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies ensure reproducibility in synthesis across laboratories?

  • Methodological Answer :

  • Standardized protocols : Detailed SOPs with tolerances (e.g., “stir at 50±2°C for 6±0.5 hours”).
  • Inter-lab validation : Round-robin testing with shared reagents and analytical standards.
  • Robustness testing : Use Taguchi methods to evaluate critical parameters (e.g., solvent purity, catalyst age) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.